molecular formula C7H6N2O3 B12881921 3-Methylisoxazolo[5,4-b]pyridine-4,6-diol

3-Methylisoxazolo[5,4-b]pyridine-4,6-diol

Cat. No.: B12881921
M. Wt: 166.13 g/mol
InChI Key: NODOGPNHOKMMNY-UHFFFAOYSA-N
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Description

3-Methylisoxazolo[5,4-b]pyridine-4,6-diol is a heterocyclic compound that belongs to the isoxazolo[5,4-b]pyridine family This compound is characterized by its unique structure, which includes an isoxazole ring fused to a pyridine ring, with methyl and hydroxyl groups attached at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylisoxazolo[5,4-b]pyridine-4,6-diol typically involves the reaction of 5-amino-3-methylisoxazole with 1,3-dielectrophiles. One common method includes the use of Mannich bases in pyridine under reflux conditions . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides . Functionalization at position 6 can be achieved by introducing isoxazole into reactions with keto esters .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methylisoxazolo[5,4-b]pyridine-4,6-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl and hydroxyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of 3-Methylisoxazolo[5,4-b]pyridine-4,6-diol involves its interaction with specific molecular targets and pathways. The compound can inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as an antitumor agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylisoxazolo[5,4-b]pyridine-4,6-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

4-hydroxy-3-methyl-7H-[1,2]oxazolo[5,4-b]pyridin-6-one

InChI

InChI=1S/C7H6N2O3/c1-3-6-4(10)2-5(11)8-7(6)12-9-3/h2H,1H3,(H2,8,10,11)

InChI Key

NODOGPNHOKMMNY-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=O)N2)O

Origin of Product

United States

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